
7-Bromoquinoline-8-carboxylic acid
Overview
Description
7-Bromoquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 1426144-84-4 . It has a molecular weight of 252.07 and its IUPAC name is 7-bromoquinoline-8-carboxylic acid . It is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of 7-Bromoquinoline-8-carboxylic acid can be represented by the SMILES string O=C(O)C1=C2N=CC=CC2=CC=C1Br . This indicates that the compound contains a carboxylic acid group attached to the 8-position of a quinoline ring, which is brominated at the 7-position .
Chemical Reactions Analysis
While specific chemical reactions involving 7-Bromoquinoline-8-carboxylic acid are not available, carboxylic acids in general are known to undergo a variety of reactions. They can undergo direct nucleophilic acyl substitution, although this is difficult because –OH is a poor leaving group . It’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by .
Physical And Chemical Properties Analysis
7-Bromoquinoline-8-carboxylic acid is a solid at room temperature . It has a molecular weight of 252.07 .
Scientific Research Applications
Organic Synthesis
7-Bromoquinoline-8-carboxylic acid: is a valuable compound in organic synthesis due to its reactive carboxylic acid group and the bromine atom, which can undergo various substitution reactions. It’s used to synthesize small molecules, macromolecules, and synthetic or natural polymers. The bromine atom can be replaced with other functional groups, enabling the creation of a wide range of quinoline derivatives .
Nanotechnology
In nanotechnology, 7-Bromoquinoline-8-carboxylic acid can modify the surface of nanoparticles, such as metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene. These modifications can improve the dispersion and incorporation of nanoparticles into polymer matrices, enhancing the properties of nanomaterials .
Polymer Chemistry
The carboxylic acid group of 7-Bromoquinoline-8-carboxylic acid can act as a monomer or an additive in polymer chemistry. It can be involved in polymerization reactions to create new polymers with unique properties, such as increased thermal stability or electrical conductivity .
Medicinal Chemistry
In medicinal chemistry, 7-Bromoquinoline-8-carboxylic acid derivatives can be explored for their potential pharmacological activities. Quinoline compounds are known for their antimicrobial, antifungal, and anticancer properties. The bromoquinoline moiety can be a key structural component in the development of new drugs .
Analytical Chemistry
7-Bromoquinoline-8-carboxylic acid: can be used in analytical chemistry for the detection of various substances. Its high reactivity makes it a suitable reagent for developing new analytical methods, which can be applied in the detection of medicines, cosmetics, and food additives .
Material Science
In material science, 7-Bromoquinoline-8-carboxylic acid can be used to modify the surface properties of materials. This can lead to the development of materials with specific characteristics, such as hydrophobicity or increased adhesion, which are valuable in coatings and adhesive technologies .
Biotechnology
The carboxylic acid group of 7-Bromoquinoline-8-carboxylic acid can be utilized in biotechnology applications. It can be involved in the synthesis of biopolymers or as a building block for bioconjugation, linking biomolecules to create novel biohybrid materials .
Environmental Science
7-Bromoquinoline-8-carboxylic acid: can also play a role in environmental science. Its derivatives can be used as intermediates in the synthesis of compounds that are environmentally friendly or that can help in the degradation of pollutants, contributing to green chemistry initiatives .
Safety and Hazards
The safety information for 7-Bromoquinoline-8-carboxylic acid includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, future research may focus on the synthesis of new quinoline derivatives and their functionalization for biological and pharmaceutical activities .
properties
IUPAC Name |
7-bromoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMNEDZJFXQIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858655 | |
| Record name | 7-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinoline-8-carboxylic acid | |
CAS RN |
1426144-84-4 | |
| Record name | 7-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



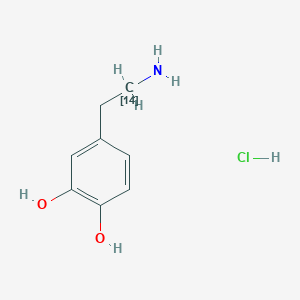
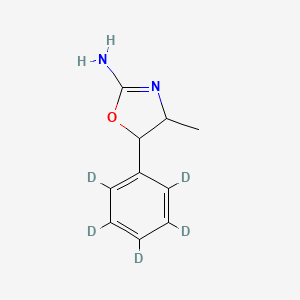
![4-{2-[(~2~H_3_)Methylamino]propyl}phenol](/img/structure/B1512291.png)
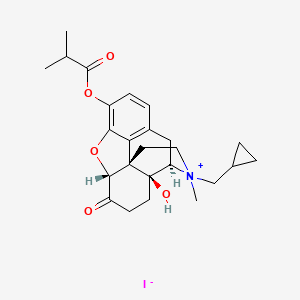
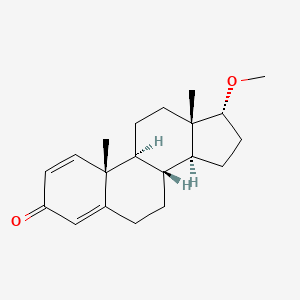
![5-[4-(Trideuteriomethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B1512296.png)
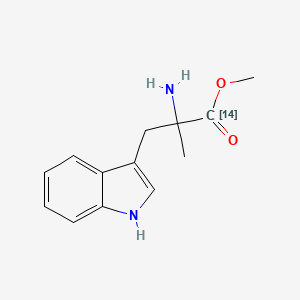



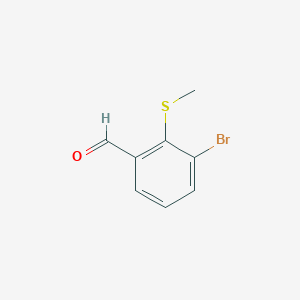
![Ethyl (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylate](/img/structure/B1512316.png)
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine Hydrochloride](/img/structure/B1512317.png)
